

Spectroscopic Analysis of 2,5-Dihydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dihydrofuran

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for **2,5-Dihydrofuran** (CAS No: 1708-29-8), a heterocyclic organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of **2,5-Dihydrofuran** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For **2,5-Dihydrofuran**, both ^1H and ^{13}C NMR provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.

^1H NMR Data

The ^1H NMR spectrum of **2,5-Dihydrofuran** is characterized by two distinct signals in deuterated chloroform (CDCl_3), corresponding to the olefinic and allylic protons.

Table 1: ^1H NMR Spectroscopic Data for **2,5-Dihydrofuran** in CDCl_3 [\[1\]](#)

Chemical Shift (δ) [ppm]	Multiplicity	Assignment
~5.89	Singlet (broad)	Olefinic Protons (HC=CH)
~4.63	Singlet (broad)	Methylene Protons (O-CH ₂)

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of **2,5-Dihydrofuran** displays two signals, representing the two chemically distinct carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **2,5-Dihydrofuran**

Chemical Shift (δ) [ppm]	Assignment
~128	Olefinic Carbons (-CH=CH-)
~72	Methylene Carbons (-O-CH ₂ -)

Note: The availability of an experimental ¹³C NMR spectrum for 2,5-Dihydrofuran has been noted from Tokyo Kasei Kogyo Company, Ltd. via SpectraBase.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,5-Dihydrofuran** shows characteristic absorption bands for C-H and C-O stretching and bending vibrations.

Table 3: Key IR Absorption Bands for **2,5-Dihydrofuran**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H Stretch	=C-H (alkene)
~3000-2850	C-H Stretch	C-H (alkane)
~1650	C=C Stretch	Alkene
~1100	C-O Stretch	Ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **2,5-Dihydrofuran** shows a prominent molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for **2,5-Dihydrofuran**[\[1\]](#)

m/z	Relative Intensity	Assignment
70	High	[M] ⁺ (Molecular Ion)
42	High	[C ₃ H ₆] ⁺
41	Base Peak	[C ₃ H ₅] ⁺
39	High	[C ₃ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

- **Sample Preparation:** A solution of **2,5-Dihydrofuran** is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

- ^1H NMR Acquisition:
 - A standard one-dimensional proton NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer.
 - Typical parameters include a 30° pulse width, a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR spectrum is acquired on the same instrument.
 - Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024-4096) is required.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid): A drop of neat **2,5-Dihydrofuran** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- Data Acquisition:
 - A background spectrum of the empty salt plates is recorded.
 - The sample is then placed in the spectrometer's sample compartment.
 - The IR spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

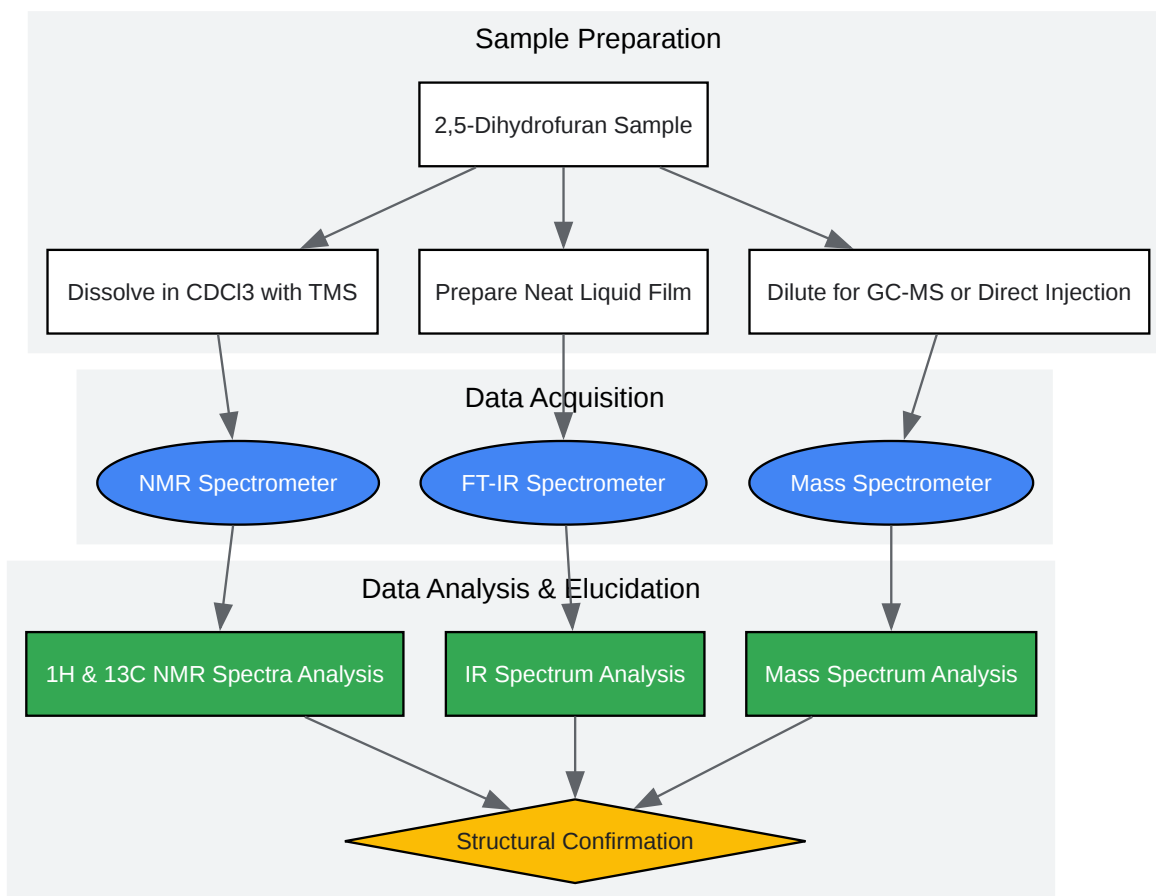
Mass Spectrometry Protocol

- **Sample Introduction:** A small amount of **2,5-Dihydrofuran** is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. For GC-MS, a capillary column suitable for volatile organic compounds is used.
- **Ionization:** Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using the spectroscopic techniques described.

Spectroscopic Analysis Workflow for 2,5-Dihydrofuran



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Caption: Workflow for spectroscopic data acquisition and analysis.

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